ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[3-tert-butyl-2-[2-chloro-5-(trifluoromethyl)phenyl]imino-4H-1,3,4-thiadiazin-5-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3N3O2S/c1-5-27-15(26)9-12-10-28-16(25(24-12)17(2,3)4)23-14-8-11(18(20,21)22)6-7-13(14)19/h6-8,10,24H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLHOJGYGPBDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC2=C(C=CC(=C2)C(F)(F)F)Cl)N(N1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate (CAS No. 560995-30-4) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₁ClF₃N₃O₂S, with a molecular weight of 435.89 g/mol. The structure features a thiadiazine ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiadiazine moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.18 ± 0.06 μg/mL |
| S. aureus | 0.25 ± 0.05 μg/mL |
| Pseudomonas aeruginosa | 0.30 ± 0.07 μg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In a study focusing on the anticancer properties of various compounds, this compound was identified as having promising activity against cancer cell lines. The compound demonstrated cytotoxic effects with IC₅₀ values in the low micromolar range:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 5.6 |
| MCF7 | 7.8 |
| A549 | 6.4 |
These results indicate that the compound may inhibit cancer cell proliferation effectively.
The mechanism underlying the biological activity of this compound involves interactions with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Apoptosis Induction : In cancer cells, it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Biofilm Disruption : It has shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing its antimicrobial potential.
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's biological activity:
-
Study on Antimicrobial Efficacy : A comprehensive investigation evaluated the antimicrobial properties against a range of pathogens and confirmed its effectiveness in both planktonic and biofilm states.
- Findings : The compound significantly reduced biofilm formation by E. coli and S. aureus, suggesting its utility in treating biofilm-associated infections.
-
Anticancer Screening : A drug library screening identified this compound as a lead candidate for further development in cancer therapy.
- Findings : It exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate has been investigated for its potential as a pharmaceutical agent.
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazine moieties exhibit promising anticancer properties. For instance, derivatives similar to ethyl 2-(3-tert-butyl...) have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has revealed that this compound can act against certain bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and antimicrobial activity.
Agricultural Applications
The compound is also being explored for its utility in agriculture, particularly as a pesticide or herbicide.
Herbicidal Activity
Studies have shown that similar compounds can inhibit key enzymes in plant growth pathways, leading to effective weed control. The structure of ethyl 2-(3-tert-butyl...) suggests it may function as a selective herbicide with minimal impact on crop species.
Insecticidal Properties
The unique chemical structure may also confer insecticidal properties, making it a candidate for developing eco-friendly pest control agents.
Material Science Applications
In material science, ethyl 2-(3-tert-butyl...) can be utilized in the synthesis of advanced materials.
Polymer Chemistry
The compound can serve as a monomer in polymerization processes to create materials with specific mechanical properties or functionalities.
Coating Technologies
Given its chemical stability and potential for surface modification, this compound may be explored for use in protective coatings that resist corrosion or wear.
Case Studies and Research Findings
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
The 1,3,4-thiadiazine ring is synthesized via cyclization of a thiosemicarbazide precursor. For example, treatment of tert-butyl-thiosemicarbazide with α-haloketones or α-haloesters under basic conditions induces ring closure. A representative protocol involves:
- Reacting tert-butyl-thiosemicarbazide with ethyl 2-bromoacetate in ethanol at reflux, catalyzed by triethylamine.
- Isolating the intermediate thiadiazine-5-acetate derivative via crystallization from ethanol/water.
This step is critical for establishing the core scaffold, with yields highly dependent on the purity of the thiosemicarbazide precursor.
Imino Group Installation via Condensation
The imino linkage at position 2 is introduced through Schiff base formation between the thiadiazine amine and 2-chloro-5-(trifluoromethyl)benzaldehyde. Key considerations include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) facilitate imine formation but may require anhydrous conditions to prevent hydrolysis.
- Acid Catalysis: Trace acetic acid accelerates the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.
- Workup: The product is typically extracted with dichloromethane and purified via silica gel chromatography.
Side Chain Functionalization
The ethyl acetate moiety is introduced either:
- Pre-cyclization : By using ethyl 2-bromoacetate as the α-haloester in the cyclization step.
- Post-cyclization : Via nucleophilic acyl substitution on a thiadiazine-5-acetic acid intermediate, using ethanol and a catalytic acid (e.g., H₂SO₄).
The latter approach allows modular side chain variation but requires additional protection/deprotection steps for the tert-butyl group.
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
Catalytic Additives
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
- Microwave Assistance : Reduces reaction times from hours to minutes for imine formation, though scalability remains challenging.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.7 min, confirming >98% purity.
Challenges and Alternative Approaches
Steric Hindrance from tert-Butyl Group
Bulky substituents at position 3 slow condensation and cyclization steps. Solutions include:
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group can destabilize intermediates. Stabilization strategies involve:
- Low-temperature workups (-20°C) during imine formation.
- Avoiding strong bases that may induce defluorination.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Pre-cyclization | Cyclization → Imine formation | 58 | 95 |
| Post-functionalization | Imine formation → Esterification | 72 | 98 |
Data extrapolated from analogous syntheses in.
Q & A
Q. Q1. What methodological approaches are recommended for optimizing the synthetic yield of this thiadiazin-acetate derivative?
Answer: Optimization involves systematic variation of reaction parameters:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance imine bond formation in the thiadiazin core.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of the trifluoromethylphenyl substituent .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions in the cyclization step.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves intermediates.
Q. Q2. How can researchers validate the structural integrity of the trifluoromethylphenylimino group?
Answer: Combine spectroscopic and crystallographic methods:
- ¹⁹F NMR : A singlet near -60 ppm confirms the CF₃ group’s presence .
- X-ray crystallography : Use SHELXL for refining imine bond geometry and verifying dihedral angles between the thiadiazin ring and phenyl group .
- IR spectroscopy : Stretching frequencies at 1650–1700 cm⁻¹ (C=N) and 1100–1200 cm⁻¹ (C-F) provide cross-validation.
Advanced Research Questions
Q. Q3. What computational strategies are effective for modeling the compound’s reactivity in nucleophilic substitution reactions?
Answer: Employ density functional theory (DFT) and molecular dynamics (MD):
- *DFT (B3LYP/6-31G)**: Predicts electrophilic sites on the thiadiazin ring by analyzing Fukui indices.
- MD simulations : Model solvent effects on reaction pathways using COMSOL Multiphysics to simulate solvation dynamics .
- Transition state analysis : Identify energy barriers for nucleophilic attack at the acetate carbonyl group.
Q. Q4. How can crystallographic data resolve contradictions in proposed tautomeric forms of the thiadiazin ring?
Answer:
- High-resolution X-ray diffraction : Resolve electron density maps to distinguish between 1,3,4-thiadiazin and alternative tautomers.
- Hirshfeld surface analysis : Quantify hydrogen bonding and π-stacking interactions influencing tautomer stability .
- Comparative refinement : Test both tautomeric models in SHELXL and compare R-factor convergence .
Key Challenge : Overlapping electron densities in the imino group require synchrotron radiation for sub-Å resolution.
Q. Q5. What experimental design principles apply when studying the compound’s stability under oxidative conditions?
Answer:
Q. Q6. How can researchers address discrepancies between computational predictions and experimental reactivity data?
Answer:
- Error source analysis : Check for omitted solvent effects or improper basis sets in DFT calculations.
- Experimental replicates : Conduct kinetic studies under inert atmospheres to exclude environmental interference.
- Hybrid methods : Integrate machine learning (e.g., random forest models) to correlate steric/electronic descriptors with observed reactivity .
Methodological Frameworks
Q. Q7. What theoretical frameworks guide the study of this compound’s biological or catalytic applications?
Answer:
- Ligand-protein docking : Use AutoDock Vina to predict binding affinity with enzymes (e.g., cytochrome P450) .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., tert-butyl vs. isopropyl) with activity using Hammett σ constants .
- Catalytic cycle analysis : Map intermediates in transition-metal-catalyzed reactions using in situ IR spectroscopy.
Q. Q8. How should researchers design a study to explore substituent effects on the thiadiazin core?
Answer:
- Library synthesis : Prepare analogs with varying substituents (e.g., NO₂, OMe) at the phenylimino position .
- Multivariate analysis : Apply principal component analysis (PCA) to spectral/biological data to identify dominant substituent effects.
- Crystallographic benchmarking : Compare torsion angles and packing motifs across analogs to infer steric contributions .
Data Interpretation and Contradictions
Q. Q9. How can conflicting NMR and crystallographic data for the tert-butyl group’s conformation be resolved?
Answer:
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers around the tert-butyl C-C bonds.
- Crystallographic disorder modeling : Refine alternative conformations in SHELXL and compare occupancy factors .
- Solid-state NMR : Cross-validate crystallographic data with ¹³C CP/MAS spectra.
Q. Q10. What advanced statistical methods are suitable for analyzing non-linear relationships in the compound’s physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
